molecular formula C19H16F3N3O B2702675 2-cyano-N-cyclopropyl-3-[2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrol-3-yl]prop-2-enamide CAS No. 1798410-30-6

2-cyano-N-cyclopropyl-3-[2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrol-3-yl]prop-2-enamide

Cat. No.: B2702675
CAS No.: 1798410-30-6
M. Wt: 359.352
InChI Key: ZIALRQQPGOFICW-UHFFFAOYSA-N
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Description

2-cyano-N-cyclopropyl-3-[2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrol-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C19H16F3N3O and its molecular weight is 359.352. The purity is usually 95%.
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Biological Activity

2-Cyano-N-cyclopropyl-3-[2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrol-3-yl]prop-2-enamide is a compound that has garnered attention due to its potential biological activities. This article provides a detailed exploration of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound features a cyano group (-C≡N) and an amide functional group (-C(=O)N-), which are critical for its biological activity. The molecular formula is C19H19F3N3C_{19}H_{19}F_{3}N_{3} with a molecular weight of approximately 337.4 g/mol. Its structural attributes suggest potential interactions with various biological targets, making it a candidate for drug development.

PropertyValue
Molecular FormulaC₁₉H₁₉F₃N₃
Molecular Weight337.4 g/mol
Functional GroupsCyano, Amide

Synthesis

The synthesis of this compound can be achieved through several chemical pathways. Key parameters affecting yield and purity include reaction temperature, time, and solvent choice. Common solvents used in the synthesis include dimethylformamide (DMF) and dichloromethane.

While the exact mechanisms of action for this compound are not fully elucidated, preliminary studies suggest that it may interact with specific receptors or enzymes involved in various biological pathways. The presence of the cyano and amide groups may facilitate binding to target proteins or enzymes, potentially leading to therapeutic effects.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines. A study reported an IC50 value of 10 µM against breast cancer cells, suggesting potent activity that warrants further investigation .

Antimicrobial Activity

In vitro studies have demonstrated that related compounds possess antimicrobial properties. For example, a derivative exhibited minimum inhibitory concentrations (MICs) in the range of 0.5 to 10 µg/mL against Gram-positive bacteria . This suggests that the compound may also have potential as an antimicrobial agent.

Neuroprotective Effects

There is emerging evidence that compounds containing similar structural motifs may provide neuroprotective effects. A related study indicated that certain derivatives could inhibit neuroinflammation pathways and protect neuronal cells from oxidative stress . This opens avenues for exploring the compound's potential in treating neurodegenerative diseases.

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of a related compound in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to controls (p < 0.05), highlighting the potential for further development in oncology .
  • Antimicrobial Evaluation : In a comparative study of various derivatives against bacterial strains, one derivative demonstrated superior activity with an MIC of 0.142 µM against Staphylococcus aureus, indicating strong antibacterial properties .

Properties

IUPAC Name

2-cyano-N-cyclopropyl-3-[2,5-dimethyl-1-(2,3,4-trifluorophenyl)pyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c1-10-7-12(8-13(9-23)19(26)24-14-3-4-14)11(2)25(10)16-6-5-15(20)17(21)18(16)22/h5-8,14H,3-4H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIALRQQPGOFICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C(=C(C=C2)F)F)F)C)C=C(C#N)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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